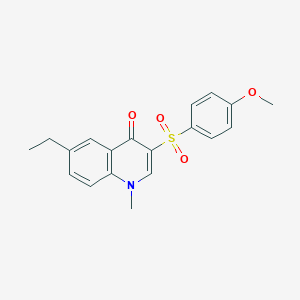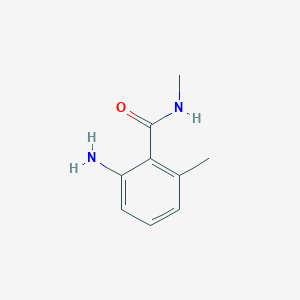
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as EMQMCM, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMQMCM is a synthetic compound that was first synthesized in the early 2000s, and since then, its chemical properties and biological activities have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Quinoline derivatives are frequently explored for their synthetic versatility and chemical properties, contributing to the development of new chemical entities. For instance, the cyclization reactions involving sulfonyl compounds have been a subject of study, demonstrating the capacity of these reactions to produce complex heterocyclic structures with potential pharmaceutical relevance (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Such methodologies underscore the importance of sulfonyl and quinoline moieties in constructing novel compounds with desired chemical properties.
Biological Activities
The bioactive potential of quinoline derivatives, particularly their antibacterial, antiviral, and cytotoxic activities, is well-documented. For example, derivatives structurally related to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one have been evaluated for their broad-spectrum antibacterial effects against resistant strains, including MRSA, highlighting their significance in addressing antimicrobial resistance (Hashimoto et al., 2007). This demonstrates the potential of such compounds in contributing to the development of new antibiotics.
Analytical Applications
Quinoline and sulfonyl compounds have also found applications in analytical chemistry, particularly as derivatization agents in chromatography for the sensitive and selective detection of analytes. For instance, certain quinoline derivatives have been employed as fluorescence derivatization reagents for alcohols, showcasing their utility in enhancing detection sensitivity in high-performance liquid chromatography (HPLC) (Yoshida, Moriyama, & Taniguchi, 1992). This indicates the potential of 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in analytical methodologies, possibly serving as a derivatization agent or fluorescence marker.
Eigenschaften
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-13-5-10-17-16(11-13)19(21)18(12-20(17)2)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFBIMJJOHIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-(benzyl(methyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2564816.png)
![N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564817.png)


![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2564820.png)


![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)naphthalene-2-carboxylate](/img/structure/B2564825.png)
![3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564827.png)
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2564831.png)